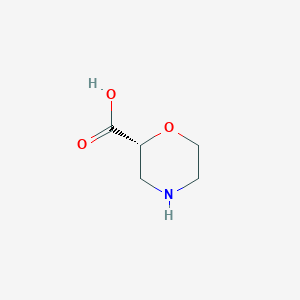

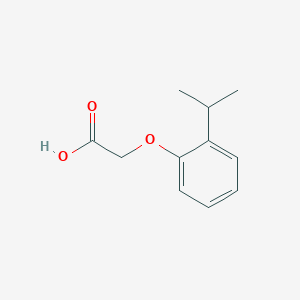

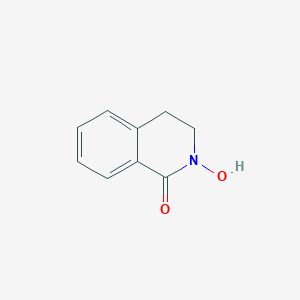

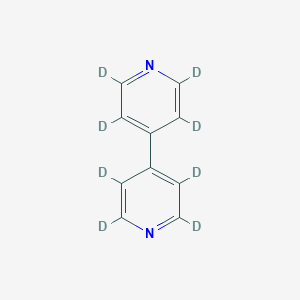

2,3,5,6-四氘-4-(2,3,5,6-四氘吡啶-4-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell1.

Synthesis Analysis

The synthesis of pyridine derivatives typically involves methods such as Chichibabin synthesis, where 2 equivalents of a Grignard reagent are reacted with a nitrile1.

Molecular Structure Analysis

The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine. Pyridine has a conjugated system of six π electrons that are delocalized over the ring. The molecule is planar and, thus, follows the Hückel criteria for aromatic systems1.Chemical Reactions Analysis

In its reactions, pyridine behaves as a weak base, similar to amines. It reacts with acids to form salts and with halogens to form pyridinium compounds1.Physical And Chemical Properties Analysis

Pyridine is a colorless liquid that boils at 115.2 °C and freezes at −41.6 °C. It is soluble in water and most organic solvents1.科学研究应用

化学合成和催化

复杂吡啶衍生物的合成和应用,例如“2,3,5,6-四氘-4-(2,3,5,6-四氘吡啶-4-基)吡啶”,在药用和制药行业中起着至关重要的作用。由于其广泛的合成应用和生物利用度,这些化合物是开发各种生物活性分子的关键前体。在合成吡喃吡嘧啶骨架中使用混合催化剂,包括有机催化剂、金属催化剂和纳米催化剂,展示了这些化合物在推动合成方法学方面的重要性(Parmar, Vala, & Patel, 2023)。

药物开发和药效团设计

吡啶衍生物在药物开发中扮演着关键的骨架角色,特别是在设计激酶抑制剂方面。这些化合物以其对特定激酶的选择性和强效性而闻名,这些激酶负责促炎细胞因子的释放。它们的选择性和强效性使它们在药效团设计中具有重要价值,用于治疗应用(Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011)。

生物医学应用

吡啶核在开发新型生物医学应用中起着关键作用,包括抗癌、抗菌和抗病毒疗法。例如,基于吡啶的Cu(II)配合物已显示出对各种癌细胞系具有出色的抗癌效力,突显了吡啶衍生物在解决重大健康问题中的治疗潜力(Alshamrani, 2023)。

化学传感和环境监测

吡啶衍生物的多功能性延伸到环境监测和化学传感领域,在这些领域中,它们被用作检测各种物种的化学传感器。它们对离子和中性物种的高亲和力使它们在环境、农业和生物样品分析的分析化学应用中非常有效(Abu-Taweel et al., 2022)。

安全和危害

Pyridine is harmful if swallowed, inhaled, or absorbed through the skin. It is also flammable and can cause damage to the central nervous system1.

未来方向

The future directions in the study of pyridine and its derivatives could involve the development of new synthetic methods, the discovery of new reactions, and the design of new pyridine-based drugs1.

Please note that the information provided is based on pyridine and its general properties. The specific compound you mentioned may have different properties and behaviors. For more accurate information, it would be best to consult scientific literature or a chemical database.

属性

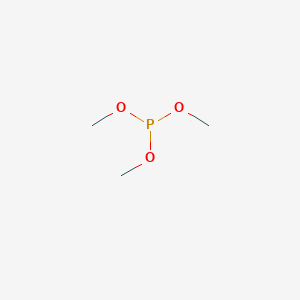

IUPAC Name |

2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVTWFVJZLCBMC-PGRXLJNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C2=C(C(=NC(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bipyridyl-d8 | |

CAS RN |

132125-39-4 |

Source

|

| Record name | 132125-39-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。